molecular formula C23H24BrN3O2 B4038488 6-bromo-2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

6-bromo-2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B4038488
M. Wt: 454.4 g/mol
InChI Key: ZEBZAGSPRSWCLD-UHFFFAOYSA-N
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Description

6-bromo-2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24BrN3O2 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.10519 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline and Quinazoline Derivatives in Medicinal Chemistry

Quinoline and quinazoline alkaloids are two important classes of N-based heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities. Quinine and camptothecin are two famous examples that have opened new areas in antimalarial and anticancer drug development, respectively. Over the past 200 years, many compounds from these classes have been isolated from natural sources, exhibiting a wide range of bioactivities including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties (Shang et al., 2018).

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine, a six-membered aromatic organic heterocycle containing both nitrogen and oxygen atoms, is present in various organic compounds with diverse pharmacological activities. Similarly, pyrans and their analogs are crucial due to their applications across different fields. These compounds' broad spectrum of pharmacological profiles includes activities ranging from CNS effects to potential uses in treating various disorders. This highlights the continuous interest in the chemical design and development of novel derivatives for enhanced therapeutic outcomes (Asif & Imran, 2019).

Quinoline and Quinazoline as Corrosion Inhibitors

Quinoline derivatives have been recognized for their anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces, thereby inhibiting corrosion. This application is significant in the context of material science and industrial applications, where the longevity and durability of metal components are critical (Verma et al., 2020).

Therapeutic Significance of Quinolines

The therapeutic potential of quinoline derivatives, particularly in treating cancer and malaria, has been extensively documented. The development of newer chemotherapeutic agents based on the quinoline skeleton is a testament to its clinical importance and versatility as a pharmacophore. The increasing number of patents filed indicates the growing significance of quinoline derivatives in drug development (Hussaini, 2016).

Properties

IUPAC Name

6-bromo-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O2/c1-16-2-4-17(5-3-16)22-15-20(19-14-18(24)6-7-21(19)26-22)23(28)25-8-9-27-10-12-29-13-11-27/h2-7,14-15H,8-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBZAGSPRSWCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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